![molecular formula C14H24N4O3 B1408293 tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate CAS No. 1803560-79-3](/img/structure/B1408293.png)
tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate
Overview
Description
tert-Butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of an amidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine-oxadiazole compound.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the piperidine-oxadiazole compound with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: It can be used in studies to understand the interaction of oxadiazole-containing compounds with biological targets.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate is not well-documented. compounds containing oxadiazole rings are known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- tert-Butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
- tert-Butyl N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Uniqueness:
- The presence of the 1,2,4-oxadiazole ring in tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate imparts unique electronic properties that can enhance its reactivity and interaction with biological targets.
- The combination of the piperidine ring and the tert-butyl carbamate group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(19)15-7-11-5-4-6-18(8-11)9-12-16-10-20-17-12/h10-11H,4-9H2,1-3H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDPEMPSVFAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=NOC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


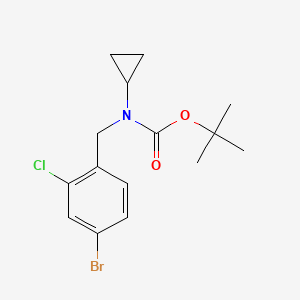
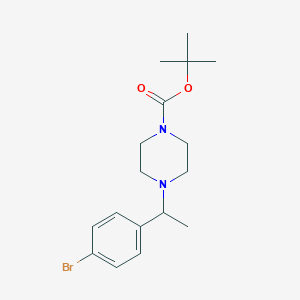
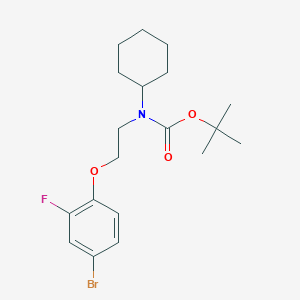
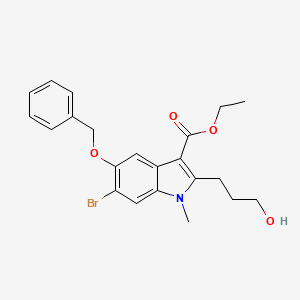
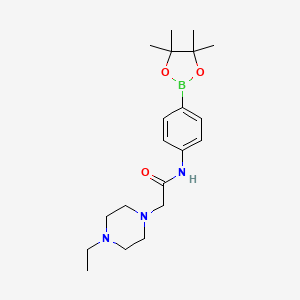
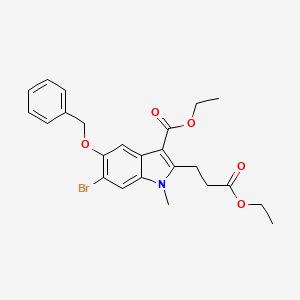

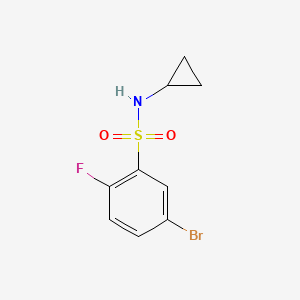

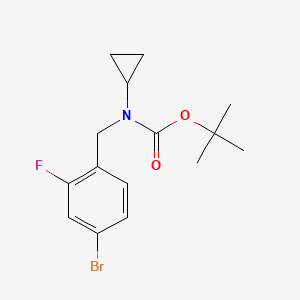
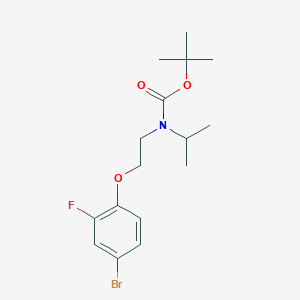
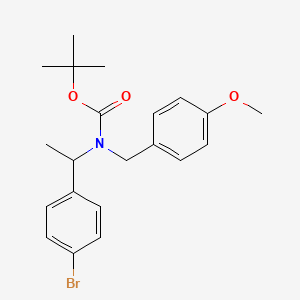
![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)

